In-Depth Technical Guide: 1-(2-Furyl)-N-(2-furylmethyl)methanamine Hydrochloride (CAS 88545-04-4)
In-Depth Technical Guide: 1-(2-Furyl)-N-(2-furylmethyl)methanamine Hydrochloride (CAS 88545-04-4)
Executive Summary
1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride, commonly referred to as bis(2-furylmethyl)amine hydrochloride or difurfurylamine hydrochloride, is a highly specialized secondary amine salt. In the realm of medicinal chemistry and pharmaceutical development, this compound occupies a dual role: it is a versatile building block for synthesizing complex heterocyclic therapeutics[1], and it is a rigorously monitored degradation product in loop diuretic formulations, specifically cataloged as Furosemide Impurity 48 (or Impurity 32)[2][3].
This whitepaper synthesizes field-proven insights to provide a comprehensive overview of its physicochemical properties, mechanistic synthesis, and analytical quality control.
Physicochemical Profiling & Structural Analysis
Understanding the physicochemical baseline of this compound is critical for both synthetic manipulation and chromatographic isolation. The presence of two furan rings imparts significant electron density and unique spectral characteristics, while the hydrochloride salt form ensures enhanced aqueous solubility and stability compared to its free base counterpart[4].
| Property | Value / Description |
| IUPAC Name | 1-(Furan-2-yl)-N-(furan-2-ylmethyl)methanamine hydrochloride |
| CAS Number | 88545-04-4 (Salt)[1]; 18240-50-1 (Free Base)[2] |
| PubChem CID | 17331113 (Salt)[1]; 557214 (Free Base)[2] |
| Molecular Formula | C₁₀H₁₂ClNO₂ |
| Molecular Weight | 213.66 g/mol (Salt); 177.20 g/mol (Free Base)[2] |
| Topological Polar Surface Area (TPSA) | 38.3 Ų (Free Base)[2] |
| Appearance | Off-white to pale brown crystalline powder |
| Solubility | Soluble in water, methanol, and DMSO; insoluble in non-polar ethers |
Pharmaceutical Relevance: The Furosemide Degradation Pathway
In drug development, identifying and controlling impurities is a regulatory mandate. Furosemide, a widely prescribed loop diuretic, contains a furfurylamino moiety. Under conditions of thermal stress or acidic hydrolysis, the furfurylamino group can undergo cleavage to yield furfurylamine. Concurrently, oxidative degradation of the formulation can generate furfural.
The spontaneous condensation of furfural and furfurylamine in the formulation matrix, followed by disproportionation or reduction, leads to the formation of bis(2-furylmethyl)amine[3]. Because furan-containing amines carry structural alerts for potential genotoxicity and hepatotoxicity, pharmacopeial monographs strictly limit the presence of this compound (Furosemide Impurity 48). Analytical scientists must utilize high-resolution LC-MS to monitor its presence down to parts-per-million (ppm) thresholds.
Mechanistic Synthesis & Purification Protocol
The de novo synthesis of 1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride relies on the reductive amination of furfural with furfurylamine[5]. The critical challenge in this workflow is chemoselectivity: the reducing agent must exclusively target the intermediate imine (Schiff base) without reducing the highly electron-rich aromatic furan rings into tetrahydrofuran (THF) derivatives.
Fig 1: Step-by-step synthetic workflow and isolation of bis(2-furylmethyl)amine hydrochloride.
Step-by-Step Methodology: Reductive Amination & Salt Formation
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Imine Condensation : Combine equimolar amounts of furfural and furfurylamine in anhydrous methanol. Stir at 25 °C for 2-4 hours. Causality: Utilizing anhydrous conditions prevents the hydrolysis of the intermediate Schiff base, driving the equilibrium forward according to Le Chatelier's principle.
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Chemoselective Reduction : Adjust the pH to 5-6 using glacial acetic acid, then add sodium cyanoborohydride (NaBH₃CN) in portions. Alternatively, apply mild catalytic hydrogenation using a Ruthenium-based catalyst (e.g., Ru/BN) under 1.5 MPa H₂ at 90 °C[5]. Causality: NaBH₃CN is highly chemoselective for protonated iminium ions over neutral aldehydes, ensuring the furan rings remain completely intact.
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Workup & Extraction : Quench the reaction with water to destroy excess reducing agent. Remove methanol in vacuo, and extract the aqueous layer with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate to yield the free base (bis(2-furylmethyl)amine) as a pale liquid[5].
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Hydrochloride Salt Precipitation : Dissolve the free base in anhydrous diethyl ether and cool to 0 °C. Introduce anhydrous HCl gas (or a stoichiometric amount of HCl in dioxane) dropwise. Causality: The resulting hydrochloride salt is highly polar and completely insoluble in non-polar ether. This polarity differential drives immediate, quantitative precipitation, acting as a self-purifying mechanism that leaves unreacted organic impurities in the supernatant.
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Isolation & Validation : Filter the precipitate rapidly under a nitrogen atmosphere, wash with cold ether, and dry under high vacuum. The self-validating nature of this step is confirmed by a sharp melting point and a distinct shift in the ¹H NMR spectrum.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized standard or to detect it as an impurity in furosemide batches, the following self-validating QC protocols are employed:
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HPLC-UV : Utilize a C18 reverse-phase column with a gradient mobile phase of 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile. The conjugated furan systems provide strong UV absorbance, allowing for sensitive detection at 254 nm.
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LC-MS (ESI+) : Electrospray ionization in positive mode will yield a dominant pseudo-molecular ion[M+H]⁺ at m/z 178.1, corresponding to the free base mass[2].
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NMR Spectroscopy : ¹H NMR (DMSO-d₆) will display characteristic furan protons (multiplets at approximately 6.3, 6.4, and 7.6 ppm) and a strongly coupled methylene signal around 4.1 ppm, confirming the symmetric bis-furfuryl structure.
Handling, Stability, and Storage Protocols
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Hygroscopicity Management : As a secondary amine hydrochloride, CAS 88545-04-4 is inherently hygroscopic[1]. It must be stored in tightly sealed amber vials backfilled with an inert gas (Argon or N₂) to prevent deliquescence.
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Photo-Oxidation Prevention : Furan rings are highly susceptible to photo-oxidation, which can lead to the formation of endoperoxides and subsequent ring-opening degradation. Storage at 2-8 °C in complete darkness is mandatory to prevent the compound from browning over time.
References
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1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride - SynHet , SynHet. 1
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Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem , National Institutes of Health (NIH). 2
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n,n-Bis(2-furylmethyl)amine - LookChem , LookChem. 4
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Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds , Royal Society of Chemistry (RSC). 5
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Furosemide Impurity 48 , Quality Control Chemicals Inc. 3
Sources
- 1. 1-(2-Furyl)-N-(2-furylmethyl)methanamine hydrochloride [synhet.com]
- 2. Bis((furan-2-yl)methyl)amine | C10H11NO2 | CID 557214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. QUALITY CONTROL CHEMICALS INC. | STANDARD REFERENCE MATERIAL [qccstandards.com]
- 4. n,n-Bis(2-furylmethyl)amine|lookchem [lookchem.com]
- 5. rsc.org [rsc.org]
